5-(Phenoxymethyl)thiophene-2-carboxylic acid
CAS No.: 61855-05-8
Cat. No.: VC2991737
Molecular Formula: C12H10O3S
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61855-05-8 |
|---|---|
| Molecular Formula | C12H10O3S |
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | 5-(phenoxymethyl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10O3S/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
| Standard InChI Key | UOHSLRHPLYEJSQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |
Introduction
5-(Phenoxymethyl)thiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted at the 5-position with a phenoxymethyl group and at the 2-position with a carboxylic acid group. This compound is recognized for its versatility in various scientific and industrial applications, including its potential biological activities and use as a building block in organic synthesis.
Synthesis Method
The synthesis of 5-(Phenoxymethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with phenoxymethyl chloride. This reaction is commonly conducted in the presence of a base, such as potassium carbonate, within an organic solvent like dimethylformamide (DMF) at elevated temperatures. The method facilitates the nucleophilic substitution necessary to introduce the phenoxymethyl group onto the thiophene ring.
Chemical Reactions
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Oxidation: The thiophene ring can be oxidized to form sulfoxides.
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Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to its functional groups.
Applications
5-(Phenoxymethyl)thiophene-2-carboxylic acid has several significant applications across diverse fields, including materials science and pharmaceuticals. Its potential biological activities make it a valuable compound for medicinal chemistry research.
Biological Activities
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Enzyme Inhibition: Thiophene derivatives, in general, have been explored for their inhibitory activities against various enzymes.
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Receptor Modulation: The compound may interact with molecular targets such as receptors, modulating their activity.
Comparison with Other Thiophene Derivatives
Other thiophene derivatives, such as 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, have been identified as potent inhibitors of HCV NS5B polymerase . These compounds highlight the versatility of thiophene derivatives in pharmaceutical applications.
Comparison Table
| Compound | Molecular Formula | Applications |
|---|---|---|
| 5-(Phenoxymethyl)thiophene-2-carboxylic acid | CHOS | Materials Science, Pharmaceuticals |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Not specified | HCV NS5B Polymerase Inhibition |
| 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | C12H7F3O2S | Potential Pharmaceutical Applications |
Research Findings and Future Directions
Research on 5-(Phenoxymethyl)thiophene-2-carboxylic acid and related compounds suggests a promising future in both academic research and industrial applications. Further studies are needed to fully explore its biological activities and potential uses in materials science.
Future Research Directions
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Biological Activity Studies: Investigate the compound's interactions with biological targets.
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Synthetic Modifications: Explore diverse chemical modifications to enhance its properties.
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